
(+)-Butaclamol hydrochloride
Overview
Description
This would typically include the compound’s chemical formula, its structure, and its classification (e.g., organic, inorganic, etc.). It may also include details about its discovery or synthesis .
Synthesis Analysis
This involves detailing the process used to synthesize the compound. It may include the starting materials, the conditions required, and the steps involved .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including the arrangement of atoms and the types of bonds present .Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes. It may include the conditions required for these reactions and the products formed .Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .Scientific Research Applications
Enantioanalysis in Antipsychotic Treatment
Enantioanalysis Using Chiral Selectors : Research has explored the use of vancomycin and teicoplanin as chiral selectors for the enantioanalysis of (-)butaclamol, a component of the antipsychotic drug butaclamol. This study focused on developing enantioselective, potentiometric membrane electrodes (EPMEs) for assaying butaclamol. The electrodes demonstrated near-Nernstian responses in a linear concentration range, indicating their effectiveness for enantioanalysis in serum samples (Stefan-van Staden et al., 2010).
Enantioanalysis Using Potentiometric Electrodes : Another approach used immobilized maltodextrins in carbon paste to create enantioselective potentiometric electrodes. These electrodes effectively analyzed S-butaclamol and R-butaclamol, demonstrating their potential for enantioanalysis in synthetic and urine samples (Stefan-van Staden et al., 2009).
HPLC Enantioseparation in Human Plasma : High-performance liquid chromatography (HPLC) has been used for the enantioseparation of butaclamol in human plasma. This method employed a vancomycin chiral stationary phase and demonstrated high accuracy and precision, indicating its potential for therapeutic monitoring and pharmacokinetic studies (Aboul‐Enein & Hefnawy, 2004).
Miscellaneous Applications
Ionic Liquid Synthesis and Catalysis : The basic ionic liquid 1-butyl-3-methylimidazolium hydroxide, [bmIm]OH, was found to efficiently catalyze the condensation reaction of aldehydes and ketones with hydroxylamine hydrochloride under ultrasound irradiation. This suggests its utility in organic synthesis and as a catalyst in various chemical processes (Zang et al., 2009).
Environmental Applications : A study focusing on the removal of radioactive U(VI) ions from aqueous systems employed electrospun polyacrylonitrile fibers modified with hydroxylamine hydrochloride. The modified fibers exhibited enhanced sorption capacity toward uranium ions, indicating their potential use in environmental cleanup, especially in nuclear plants (Horzum et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,6S,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H/t21-,22-,25-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUMKUMFJJARD-AAJWHBHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@]1(CCN2C[C@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@@H]2C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017434 | |
| Record name | (+)-Butaclamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
59.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
55528-07-9 | |
| Record name | (+)-Butaclamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




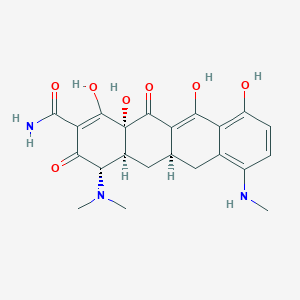
![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)
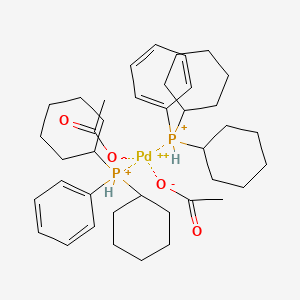
![(S,S)-(-)-2,2'-Bis[(R)-(N,N-dimethylamino)(phenyl)methyl]-1,1'-bis[di(3,5-trifluoromethylphenyl)phosphino]ferrocene](/img/structure/B3183015.png)
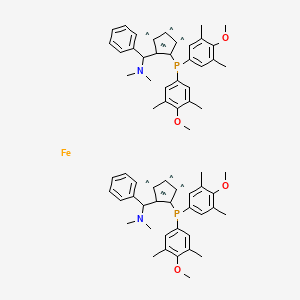
![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]benzylamine](/img/structure/B3183022.png)
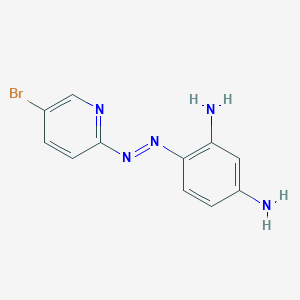

![2-[4-(4-Methylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]acetic acid](/img/structure/B3183044.png)
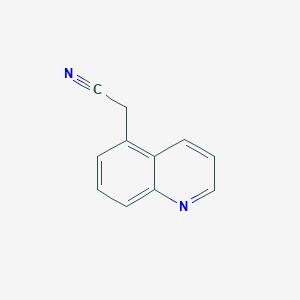
![6,7,8,9-tetrahydro-3H-imidazo[4,5-h]isoquinoline](/img/structure/B3183060.png)

